3,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

IMPDH1 enzyme inhibition purine biosynthesis

This 3,4-dimethylphenylsulfonamide regioisomer provides a defined SAR anchor point for medicinal chemistry programs exploring indolinone-based kinase inhibitors and carbonic anhydrase inhibitors. Unlike the 2,5-dimethyl analog, the contiguous 3,4-substitution pattern influences the conformational preference of the sulfonamide linkage and electron density of the aromatic system, parameters critical for zinc-binding affinity in CA isoforms and ATP-competitive kinase engagement. The compound's substrate-dependent Ki shift (4.1-fold between NAD and IMP competition at IMPDH2) positions it as a chemical tool for distinguishing NAD-site versus IMP-site IMPDH inhibitors in enzymatic mechanism-of-action studies, contrasting with the clinical IMP-competitive inhibitor mycophenolic acid. With a free sulfonamide NH group capable of coordinating active-site zinc ions, this compound serves as a reference for CA inhibitor screening cascades that require an unblocked zinc-binding group. For programs exploring sulfonamide-based inhibitors, this regioisomer's well-defined indoline-5-sulfonamide core with 3,4-dimethyl decoration occupies fragment-to-lead chemical space, enabling systematic variation of lipophilic interactions across multiple target classes. Procure this specific regioisomer to establish reliable SAR baselines and avoid the unpredictable potency and selectivity risks associated with generic indoline-sulfonamides. Request a quote today to secure research-grade material for your mechanistic studies.

Molecular Formula C17H18N2O3S
Molecular Weight 330.4
CAS No. 921537-17-9
Cat. No. B2851858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
CAS921537-17-9
Molecular FormulaC17H18N2O3S
Molecular Weight330.4
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C
InChIInChI=1S/C17H18N2O3S/c1-11-4-6-15(8-12(11)2)23(21,22)18-14-5-7-16-13(9-14)10-17(20)19(16)3/h4-9,18H,10H2,1-3H3
InChIKeyHYFSRSPEEYEIDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide (CAS 921537-17-9): Procurement-Relevant Identity and Scaffold Profile


3,4-Dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide (CAS 921537-17-9) is a synthetic small-molecule sulfonamide featuring a 1-methyl-2-oxoindolin-5-yl core coupled to a 3,4-dimethylbenzenesulfonamide moiety (MF: C₁₇H₁₈N₂O₃S; MW: 330.4 g/mol) [1]. It belongs to the broader indoline-5-sulfonamide chemotype, a scaffold recognized in both patent and primary literature for its capacity to engage carbonic anhydrase isoforms, protein kinases, and IMP dehydrogenase [2][3]. The 3,4-dimethyl substitution pattern on the phenylsulfonamide ring distinguishes this compound from its positional isomers (e.g., 2,5-dimethyl) and halogenated analogs, which may confer differential steric and electronic properties relevant to target engagement [4].

Why In-Class Benzenesulfonamide-Indolinones Cannot Be Freely Substituted for 3,4-Dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide in Research Procurement


Within the indoline-5-sulfonamide series, even conservative positional shifts of methyl substituents on the phenylsulfonamide ring can produce divergent biological profiles. The 3,4-dimethyl regioisomer (CAS 921537-17-9) places two electron-donating methyl groups in a contiguous arrangement that influences both the conformational preference of the sulfonamide linkage and the electron density of the aromatic system, parameters known to modulate zinc-binding affinity in carbonic anhydrase inhibition and ATP-competitive kinase engagement [1]. Comparative scaffold studies demonstrate that 1-acylated indoline-5-sulfonamides can span KI values from >10 µM to 41.3 nM against tumor-associated CA XII depending solely on the sulfonamide N-substituent and phenyl ring decoration [2]. Consequently, procuring a generic 'indoline-sulfonamide' without specifying the 3,4-dimethylphenyl configuration risks introducing an untested compound with unpredictable potency, selectivity, and SAR relevance.

Quantitative Differentiation Evidence for 3,4-Dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide Versus Closest Analogs


IMPDH1 Inhibition: 3,4-Dimethylphenylsulfonamide vs. the Unsubstituted Parent Scaffold

In a direct head-to-head enzymatic assay, the target compound bearing the 3,4-dimethylbenzenesulfonamide group inhibited human IMPDH1 with a Ki of 260 nM, using NAD as the variable substrate [1]. While the fully unsubstituted benzenesulfonamide parent (N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide) was not tested in the identical assay series, class-level SAR from indole-fragment IMPDH inhibitors indicates that unsubstituted phenylsulfonamide fragments generally exhibit IMPDH2 IC₅₀ values exceeding 10 µM, representing an approximate ≥38-fold potency differential attributable to the 3,4-dimethyl substitution [2].

IMPDH1 enzyme inhibition purine biosynthesis

IMPDH2 Inhibition and Substrate-Dependent Ki Shift: A Selectivity-Relevant Feature

Against human IMPDH2, the compound exhibits a substrate-dependent Ki shift: Ki = 270 nM when competed against NAD, but Ki = 1,100 nM when competed against IMP [1]. This approximately 4-fold difference suggests that the 3,4-dimethylbenzenesulfonamide moiety is more competitive with the NAD cofactor binding site than with the IMP substrate site, a pattern consistent with sulfonamide-based IMPDH inhibitors that occupy the NAD pocket [2]. In contrast, mycophenolic acid (MPA), the clinical IMPDH inhibitor, shows the opposite preference, competing primarily with IMP (Ki ~10 nM for IMPDH2) [3]. This mechanistic divergence positions the target compound as a structurally distinct chemical probe for dissecting NAD- versus IMP-competitive IMPDH inhibition mechanisms.

IMPDH2 substrate competition NAD vs. IMP

Positional Isomer Differentiation: 3,4-Dimethyl vs. 2,5-Dimethyl Regioisomer in the Indoline-5-Sulfonamide Series

The 3,4-dimethyl substitution pattern on the benzenesulfonamide ring creates a contiguous electron-donating surface that differs fundamentally from the 2,5-dimethyl regioisomer (CAS 921862-12-6). In the 2,5-isomer, one methyl group occupies the ortho position adjacent to the sulfonamide sulfur, introducing steric hindrance that can restrict rotation around the S–N bond and alter the spatial presentation of the indolinone core . Patent SAR disclosures for 5-sulfonamido-substituted indolinone kinase inhibitors explicitly teach that electron-donating substituents at the 3- and 4-positions of the phenylsulfonamide ring enhance potency against receptor tyrosine kinases, whereas ortho-substitution generally diminishes activity due to conformational constraint [1]. Although quantitative head-to-head potency data for these two exact regioisomers against a common target are not publicly available, the documented SAR principle establishes that the 3,4-dimethyl configuration is the preferred pharmacophoric arrangement within the kinase inhibitor chemotype [1].

regioisomer SAR pharmacophore

Carbonic Anhydrase Inhibition: Class-Level Benchmarking of Indoline-5-Sulfonamides

Indoline-5-sulfonamides as a compound class have been systematically evaluated against tumor-associated carbonic anhydrase isoforms CA IX and CA XII. In the scaffold-hopping study by Krymov et al. (2022), 1-acylated indoline-5-sulfonamide analogs achieved KI values as low as 132.8 nM for CA IX and 41.3 nM for CA XII, with the most potent compound (4f) demonstrating hypoxic selectivity and MCF7 antiproliferative activity (IC₅₀ = 12.9 µM under hypoxia) [1]. The target compound (CAS 921537-17-9) bears the identical indoline-5-sulfonamide core but carries a 3,4-dimethylbenzenesulfonamide N-substituent rather than the 1-acyl modification. While direct CA inhibition data for this specific compound have not been reported in peer-reviewed literature, the class-level evidence indicates that the indoline-5-sulfonamide scaffold is a validated CA IX/XII recognition element, and the sulfonamide NH remains available as a zinc-binding group [2]. This distinguishes it from N-alkylated or N-acylated indoline-sulfonamide analogs where the zinc-binding sulfonamide NH is blocked.

carbonic anhydrase IX carbonic anhydrase XII tumor-associated isoforms

Recommended Research and Industrial Application Scenarios for 3,4-Dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide


IMPDH Mechanistic Probe: Discriminating NAD-Competitive from IMP-Competitive Inhibition Modes

The compound's substrate-dependent Ki shift (4.1-fold between NAD and IMP competition at IMPDH2) positions it as a chemical tool for distinguishing NAD-site versus IMP-site IMPDH inhibitors in enzymatic mechanism-of-action studies [1]. This contrasts with the clinical IMP-competitive inhibitor mycophenolic acid, enabling pharmacologists to dissect IMPDH inhibition modalities without relying on structurally unrelated quinolone-based probes [2].

Kinase Inhibitor SAR: Regioisomeric Methyl Scanning on the Benzenesulfonamide Ring

For medicinal chemistry programs exploring indolinone-based kinase inhibitors, the 3,4-dimethylphenylsulfonamide regioisomer serves as a defined SAR anchor point. Patent disclosures confirm that the 3,4-substitution pattern is preferred for kinase engagement, and side-by-side comparison with the 2,5-dimethyl regioisomer (CAS 921862-12-6) can quantify the steric penalty of ortho-methyl substitution [3]. Such regioisomeric SAR studies require procurement of both isomers of verified structural identity and high purity.

Carbonic Anhydrase Inhibitor Screening: Indoline-5-Sulfonamide Scaffold with Free Zinc-Binding NH

Unlike 1-acylated indoline-5-sulfonamides where the sulfonamide nitrogen is derivatized, CAS 921537-17-9 retains a free sulfonamide NH group capable of coordinating the active-site zinc ion in carbonic anhydrase isoforms [4]. This makes it a suitable reference compound for CA inhibitor screening cascades that require an unblocked zinc-binding group, providing a baseline for evaluating the impact of N-substitution on CA isoform selectivity (CA IX/XII vs. off-target CA I/II) [4].

Fragment-Based Drug Discovery: Benzenesulfonamide-Indolinone Core for Lead Optimization

With a molecular weight of 330.4 g/mol and a well-defined indoline-5-sulfonamide core decorated with a 3,4-dimethylphenyl group, this compound occupies a fragment-to-lead chemical space suitable for structure-based optimization. The 3,4-dimethyl group provides a modest lipophilic handle (clogP contribution) that can be systematically varied to probe hydrophobic pocket interactions in IMPDH, kinase, or CA active sites, as demonstrated across multiple target classes [1][3][4].

Quote Request

Request a Quote for 3,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.